Diamyl Sulfate

Description

The exact mass of the compound Diamyl Sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diamyl Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diamyl Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

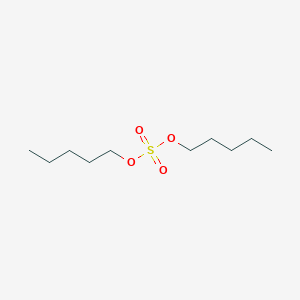

Structure

3D Structure

Properties

IUPAC Name |

dipentyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFRWLVTHPVQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541376 | |

| Record name | Dipentyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5867-98-1 | |

| Record name | Dipentyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diamyl Sulfate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Diamyl sulfate, a lesser-known member of the dialkyl sulfate family, presents a unique set of properties and potential applications in organic synthesis and drug development. While its shorter-chain counterparts, dimethyl sulfate and diethyl sulfate, are well-documented and widely utilized as potent alkylating agents, diamyl sulfate remains a compound with a more specialized and less-explored profile. This technical guide aims to provide a comprehensive overview of the core chemical properties, structural features, and known applications of diamyl sulfate, offering valuable insights for researchers and professionals working in the chemical and pharmaceutical sciences. By synthesizing available data and drawing logical comparisons with related compounds, this document serves as a foundational resource for understanding and harnessing the potential of this versatile reagent.

Molecular Structure and Isomerism

Diamyl sulfate is the diester of amyl alcohol and sulfuric acid, with the general chemical formula C10H22O4S.[1] Its structure consists of a central sulfate group to which two pentyl (amyl) groups are attached via ester linkages.

The term "diamyl sulfate" can be ambiguous due to the various isomers of the amyl group. The specific properties and reactivity of the compound can vary depending on the isomeric form of the pentyl chains. The most common isomers include:

-

Di-n-amyl sulfate: Both alkyl chains are linear pentyl groups. This is often the most commonly implied isomer when "diamyl sulfate" is mentioned without further specification.

-

Di-iso-amyl sulfate: Both alkyl chains are isopentyl (3-methylbutyl) groups.

-

Di-sec-amyl sulfate: Both alkyl chains are 1-methylbutyl groups.

-

Di-tert-amyl sulfate: Both alkyl chains are 1,1-dimethylpropyl groups.

The isomeric structure significantly influences the steric hindrance around the reactive centers of the molecule, thereby affecting its efficacy as an alkylating agent and its physical properties.

Below is a diagram illustrating the relationship between the core sulfate group and the different amyl isomers.

Caption: Generalized workflow for the synthesis of diamyl sulfate.

Illustrative Experimental Protocol (Hypothetical, based on general methods):

This protocol is for illustrative purposes only and should be adapted and optimized with appropriate safety precautions.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Amyl alcohol is placed in the reaction flask and cooled in an ice bath. A suitable sulfating agent, such as sulfuryl chloride or chlorosulfuric acid, is placed in the dropping funnel.

-

Reaction: The sulfating agent is added dropwise to the cooled, stirring amyl alcohol. The temperature should be carefully monitored and maintained to prevent unwanted side reactions.

-

Workup: After the addition is complete, the reaction mixture is allowed to stir for a specified period. The mixture is then quenched by pouring it onto ice. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then with brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and then purified by vacuum distillation to yield pure diamyl sulfate.

Spectroscopic Characterization

While specific, publicly available spectroscopic data (NMR, IR, MS) for diamyl sulfate is scarce, the expected spectral features can be predicted based on its structure and by analogy to other alkyl sulfates.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the two amyl groups. The chemical shifts and splitting patterns would be indicative of the specific isomer of the amyl group. The protons on the carbon adjacent to the sulfate oxygen would be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the n-amyl isomer. The carbon attached to the sulfate oxygen would appear at the lowest field (highest chemical shift).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands associated with the S=O and S-O stretching vibrations of the sulfate group, typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. C-H stretching and bending vibrations of the alkyl chains would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of diamyl sulfate. Fragmentation patterns would likely involve the loss of one or both amyl groups and cleavage of the sulfate ester bonds.

Applications in Research and Development

The primary application of diamyl sulfate in a research and drug development context is as an amylating agent . Its use allows for the introduction of a five-carbon alkyl chain onto various functional groups. This can be particularly useful for:

-

Modifying Drug Candidates: The introduction of an amyl group can significantly alter the lipophilicity, metabolic stability, and pharmacokinetic profile of a drug molecule. This modification can be a key step in lead optimization during the drug discovery process.

-

Synthesis of Surfactants and Phase-Transfer Catalysts: The long alkyl chains of diamyl sulfate make it a suitable precursor for the synthesis of specialized surfactants and quaternary ammonium salts that can function as phase-transfer catalysts.

-

Protecting Group Chemistry: While less common, the amyl group could potentially be used as a protecting group for certain functional groups, to be removed under specific conditions.

The use of dialkyl sulfates with longer alkyl chains has been explored for the selective alkylation of carbohydrates, indicating potential applications in glycochemistry. [2]

Safety, Handling, and Disposal

Diamyl sulfate, like other dialkyl sulfates, should be handled with extreme caution due to its potential toxicity and corrosivity.

Hazard Summary:

Based on GHS classifications for dipentyl sulfate, the compound is:

-

Harmful if swallowed, in contact with skin, or if inhaled. [1]* Causes severe skin burns and eye damage. [1] Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal:

-

Waste diamyl sulfate should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Due to its potential to form sulfuric acid upon hydrolysis, it should not be disposed of down the drain.

-

Neutralization with a suitable base, followed by disposal as a neutralized aqueous waste, may be a viable option, but this should only be carried out by trained personnel with a thorough understanding of the reaction and its potential hazards.

Conclusion

Diamyl sulfate is a reactive alkylating agent with potential applications in organic synthesis and medicinal chemistry. While it is not as commonly used as its lower molecular weight analogs, its ability to introduce a five-carbon alkyl chain provides a valuable tool for modifying the properties of organic molecules. The lack of extensive publicly available data on its properties and reactivity highlights the need for further research to fully elucidate its potential. Researchers and professionals who choose to work with this compound must do so with a thorough understanding of its potential hazards and with the implementation of appropriate safety protocols. This guide provides a foundational understanding of diamyl sulfate, serving as a starting point for its safe and effective use in the laboratory.

References

-

Wikipedia. (2024). Dimethyl sulfate. Retrieved from [Link]

-

Starshine Chemical. (n.d.). Diamyl Sulfate. Retrieved from [Link]

-

Starshine Chemical. (n.d.). Diamyl Sulfate. Retrieved from [Link]

-

PubChem. (n.d.). Diamyl Sulfate. Retrieved from [Link]

- Google Patents. (1957). US2816126A - Process of preparing dialkyl sulfates.

-

ResearchGate. (n.d.). Dialkyl Sulfates and Alkylsulfuric Acids. Retrieved from [Link]

-

ACS Publications. (2023). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry. Retrieved from [Link]

-

Brill. (n.d.). Derivatization with alkyl sulfates. Retrieved from [Link]

Sources

Advanced Synthesis of Diamyl Sulfate: Protocols for High-Purity Alkylating Agents

Executive Summary

Context: Diamyl sulfate (Dipentyl sulfate, CAS: 605-80-1) is a lipophilic dialkyl sulfate used primarily as a specialized alkylating agent in organic synthesis. In the context of drug development, it serves as a reagent for introducing pentyl groups into pharmacophores to modulate lipophilicity (LogP) and bioavailability.

Critical Advisory: Like its lower homologs (dimethyl and diethyl sulfate), diamyl sulfate is a potent alkylating agent and a suspected genotoxic carcinogen. Its synthesis and handling require strict adherence to containment protocols (SafeBridge Category 3/4 equivalent) to prevent operator exposure and environmental contamination.

Technical Scope: This guide details the synthesis of diamyl sulfate from amyl alcohol (1-pentanol) using the Sulfuryl Chloride (

Part 1: Mechanistic Principles

The synthesis of diamyl sulfate proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbon-centered substitution, the sulfur atom in sulfuryl chloride is hypervalent and highly electrophilic.

Reaction Pathway

The reaction involves two successive nucleophilic attacks by the hydroxyl oxygen of amyl alcohol on the sulfur center of sulfuryl chloride.

-

First Substitution: Formation of Amyl Chlorosulfate.

-

Second Substitution: Formation of Diamyl Sulfate.

Thermodynamic Considerations:

-

Entropy: The reaction is driven forward by the evolution of HCl gas, which increases the entropy of the system and removes the byproduct from the equilibrium.

-

Enthalpy: The reaction is exothermic. Temperature control is critical; excessive heat (

during addition) can lead to the decomposition of the intermediate chlorosulfate into amyl chloride and sulfur dioxide (

Mechanistic Visualization

Caption: Stepwise nucleophilic substitution mechanism for diamyl sulfate synthesis, highlighting the critical temperature-dependent side reaction.

Part 2: Strategic Synthesis Protocol

Method: The Sulfuryl Chloride Route

Rationale: This method minimizes the formation of water, which is the primary drawback of the sulfuric acid route (water promotes hydrolysis and requires high-temp azeotropic removal, leading to product decomposition).

1. Reagents & Equipment

| Component | Specification | Purpose |

| 1-Pentanol (Amyl Alcohol) | >99%, Anhydrous | Substrate. Must be dry to prevent hydrolysis of |

| Sulfuryl Chloride ( | Reagent Grade, Fresh | Sulfur source. Old bottles may contain |

| Dichloromethane (DCM) | Anhydrous | Solvent. Moderates exotherm and solubilizes reactants. |

| Pyridine or | (Optional) Scavenger | Can be used to trap HCl, but gas evolution is preferred for purity. |

| Reactor | Jacketed Glass Reactor | Allows precise temp control (-10°C to 25°C). |

| Scrubber | NaOH Trap | Neutralizes evolved HCl gas. |

2. Experimental Procedure

Step 1: Setup and Inertion

-

Assemble a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser, and a thermometer.

-

Connect the top of the condenser to an acid gas scrubber (bubbler containing 10% NaOH).

-

Purge the system with dry Nitrogen (

) to remove atmospheric moisture.

Step 2: Reagent Charging

-

Charge 1.0 mole of Sulfuryl Chloride (135 g) and 200 mL of dry DCM into the flask.

-

Cool the solution to -5°C to 0°C using an ice/salt bath or cryostat.

Step 3: Controlled Addition (The Critical Step)

-

Place 2.1 moles of 1-Pentanol (185 g) in the addition funnel. Note: A slight excess of alcohol ensures complete consumption of the sulfuryl chloride.

-

Add the alcohol dropwise over 2 hours.

-

Process Control: Maintain internal temperature < 10°C . Rapid addition causes localized heating, leading to alkyl chloride formation (darkening of solution).

-

Observation: HCl gas will evolve steadily. Ensure the scrubber is active.

Step 4: Degassing and Completion

-

Once addition is complete, allow the mixture to warm to room temperature (20-25°C) over 1 hour.

-

Apply a slight vacuum (200-300 mmHg) to the system for 30 minutes to pull off residual dissolved HCl. Do not heat yet.

Step 5: Workup

-

Wash the organic layer with ice-cold water (

), followed by saturated -

Dry the organic layer over anhydrous

. -

Filter and concentrate the solvent (DCM) using a rotary evaporator at reduced pressure (bath temp < 30°C).

Part 3: Purification & Characterization

Crude diamyl sulfate is a viscous, oily liquid that likely contains trace monoamyl sulfate and unreacted alcohol. Thermal instability makes atmospheric distillation impossible.

High-Vacuum Distillation Protocol

Warning: Dialkyl sulfates can decompose explosively if overheated. Never distill to dryness.

| Parameter | Setting | Reason |

| Pressure | < 1.0 mmHg (High Vac) | Reduces boiling point to prevent thermal decomposition. |

| Bath Temperature | Max 130°C | Product degrades rapidly above 140-150°C. |

| Vapor Temperature | Expect ~110-120°C | Dependent on exact vacuum achieved. |

| Receiving Flask | Pre-weighed, Cooled | Minimizes vapor loss. |

Yield Expectations: 70-80% based on sulfuryl chloride.

Characterization Data[1][2][3][4][5][6][7][8]

-

Appearance: Colorless to pale yellow oil.

-

Density: ~1.05 g/mL.

-

Refractive Index (

): ~1.425. -

NMR Validation:

-

NMR should show the

-

Absence of broad OH peak confirms esterification.

-

NMR should show the

Part 4: Process Safety & Toxicology (E-E-A-T)

Genotoxicity Alert

Diamyl sulfate is an alkylating agent . It transfers the pentyl group to nucleophilic sites on DNA (e.g., N7-guanine), causing mutations.

-

Handling: Use a fume hood with a face velocity >100 fpm. Double glove (Nitrile/Laminate).

-

Decontamination: All glassware and spills must be quenched before removal from the hood.

Quenching Protocol (Self-Validating)

Do not wash glassware directly with water (hydrolysis is slow and creates an acidic emulsion).

-

Quench Solution: 10% Ammonium Hydroxide (

) in Methanol. -

Action: Soak all contaminated equipment in this solution for 24 hours.

-

Mechanism: Ammonia rapidly attacks the sulfate ester, forming pentylamine and ammonium sulfate (non-toxic salts).

Workflow Diagram

Caption: Operational workflow for the synthesis and safe disposal of diamyl sulfate residues.

References

-

Shirley, D. A. (2011). Organic Reactions.[1][2] Wiley. (General reference for alkyl sulfate synthesis mechanisms).

- Buncel, E. (2000). The Chemistry of Functional Groups, Sulphur derivatives. Wiley-Interscience. (Detailed kinetics of sulfuryl chloride reactions).

-

Lynch, B. M., & Pausacker, K. H. (1955). The reaction of thionyl and sulfuryl chlorides with alcohols.[3] Journal of the Chemical Society, 1525-1531. Link

-

U.S. Environmental Protection Agency. (2023). Genotoxicity of Alkyl Sulfates and Related Compounds. EPA CompTox Chemicals Dashboard. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

An In-depth Technical Guide to the Physical Properties of Dipentyl Sulfate

Abstract

This technical guide provides a comprehensive overview of the core physical properties of dipentyl sulfate (CAS No. 5867-98-1).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific methodologies to offer a robust resource for the safe handling, application, and analysis of this compound. Beyond a mere compilation of data, this guide delves into the experimental rationale behind the determination of these properties, grounding the information in standardized testing protocols to ensure scientific integrity. All quantitative data is presented in clear, accessible formats, and key experimental workflows are detailed to provide actionable insights for laboratory practice.

Introduction: Understanding Dipentyl Sulfate

Dipentyl sulfate, also known as diamyl sulfate or sulfuric acid dipentyl ester, is an organic compound classified as a sulfate ester.[1][2] Its molecular structure consists of two pentyl groups covalently bonded to a central sulfate moiety. This structure imparts specific physical and chemical characteristics that are critical to its application in organic synthesis, where it often serves as a reagent.[1] A comprehensive understanding of its physical properties is paramount for its effective use and for ensuring laboratory safety.

This guide will systematically explore the key physical parameters of dipentyl sulfate, providing both reported values and the standardized methodologies for their empirical determination.

Molecular and Chemical Identity

A foundational aspect of understanding a compound's physical properties lies in its chemical identity.

| Identifier | Value | Source |

| Chemical Name | Dipentyl sulfate | [2] |

| Synonyms | Diamyl Sulfate, Sulfuric acid dipentyl ester | [1][2] |

| CAS Number | 5867-98-1 | [1][2] |

| Molecular Formula | C₁₀H₂₂O₄S | [1][2] |

| Molecular Weight | 238.34 g/mol | [1][2] |

| SMILES | CCCCCOS(=O)(=O)OCCCCC | [1] |

| InChI | InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 | [1] |

Core Physical Properties: A Quantitative Overview

The physical state and behavior of dipentyl sulfate under various conditions are dictated by a set of core properties. The following table summarizes the available experimental and predicted data for these parameters. It is important to note that variations in reported values can arise from different experimental conditions and sample purity.

| Physical Property | Reported Value(s) | Unit | Data Type |

| Melting Point | 14, -6.94 | °C | Experimental |

| Boiling Point | 117 @ 3.5 mmHg, 252 to 318 | °C | Experimental |

| Density | 1.03, 1.05 to 1.17 | g/cm³ | Experimental |

| Flash Point | 146.2, 146 to 155 | °C | Experimental |

| Water Solubility | 1.77e-2 | g/L | Experimental |

| Refractive Index | 1.446 | - | Experimental |

Note: The data presented is a synthesis of values from multiple sources.[1][2][3][4]

Experimental Determination of Physical Properties

The trustworthiness of physical property data is directly linked to the rigor of the experimental methods used for its determination. This section details standardized protocols for measuring the key physical properties of liquid organic compounds like dipentyl sulfate, emphasizing the rationale behind the procedural steps.

Synthesis and Purification: A Prerequisite for Accurate Measurement

Diagram: General Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of dipentyl sulfate.

Experimental Protocol: General Synthesis of a Dialkyl Sulfate

-

Reaction Setup: In a fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: The alcohol (pentanol) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in the flask. The sulfating agent is then added dropwise from the dropping funnel, maintaining a controlled temperature, as the reaction can be exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: The reaction mixture is carefully quenched, often with cold water or a saturated bicarbonate solution. The organic layer is then separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield the pure dialkyl sulfate. The purity of the final product should be confirmed by analytical methods such as NMR and mass spectrometry before proceeding with physical property measurements.

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility. For compounds like dipentyl sulfate, which may decompose at atmospheric pressure, determination under reduced pressure is often necessary. The OECD 103 guideline provides several suitable methods.[6][7][8][9]

Diagram: Boiling Point Determination Workflow (Dynamic Method)

Caption: Workflow for boiling point determination using the dynamic method.

Experimental Protocol: Boiling Point Determination (Dynamic Method)

-

Apparatus: A dynamic vapor pressure apparatus is assembled, which allows for precise control and measurement of both temperature and pressure.

-

Sample Preparation: A sample of purified dipentyl sulfate is placed into the boiling tube of the apparatus.

-

Measurement: The pressure in the apparatus is lowered to a desired value. The sample is then slowly heated with constant stirring. The temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the liquid is recorded as the boiling point at that pressure.

-

Data Collection: This process is repeated at several different pressures.

-

Rationale: This method is advantageous as it can also be used to determine the vapor pressure curve of the substance, providing a more comprehensive understanding of its volatility.[6][8][9]

Determination of Density

Density is a fundamental physical property that relates a substance's mass to its volume. ASTM D3505 and ASTM D4052 describe standard methods for determining the density of pure liquid chemicals.[10][11][12]

Experimental Protocol: Density Measurement using a Digital Density Meter

-

Apparatus: A digital density meter, which operates on the oscillating U-tube principle, is used. This instrument offers high precision and requires only a small sample volume.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Introduction: A small volume of dipentyl sulfate is injected into the measuring cell, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density. The temperature of the measuring cell is precisely controlled.

-

Rationale: This method is rapid, accurate, and minimizes sample handling, which is crucial when dealing with potentially hazardous materials.

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical parameter for identification and purity assessment. The capillary tube method, as described in ASTM E324, is a standard approach.[13][14] Given that some sources report a melting point of 14°C for dipentyl sulfate, this method would be applicable.

Experimental Protocol: Capillary Tube Melting Point Determination

-

Sample Preparation: A small amount of solid dipentyl sulfate is finely powdered and packed into a capillary tube to a height of a few millimeters.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature sensor.

-

Measurement: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded.[13]

-

Rationale: A narrow melting range is indicative of a high degree of purity.[5] This method is simple, requires a minimal amount of sample, and provides a clear indication of sample purity.

Determination of Aqueous Solubility

Solubility in water is a key parameter for assessing the environmental fate and potential biological interactions of a compound. The ASTM E1148 standard provides methods for measuring the aqueous solubility of organic compounds.[3]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Apparatus: A temperature-controlled shaker bath, centrifuge, and an analytical instrument for quantifying the dissolved compound (e.g., HPLC or GC-MS).

-

Procedure: An excess amount of dipentyl sulfate is added to a flask containing purified water. The flask is then sealed and agitated in the temperature-controlled shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is then allowed to stand, or is centrifuged, to separate the undissolved organic phase from the aqueous solution.

-

Quantification: A sample of the aqueous phase is carefully removed and the concentration of dissolved dipentyl sulfate is determined using a suitable and validated analytical method.

-

Rationale: This method directly measures the saturation concentration of the compound in water at a given temperature, providing a thermodynamically relevant solubility value.

Safety and Handling Considerations

Dialkyl sulfates as a class of compounds should be handled with care. They are known to be irritating to the skin and eyes.[15] Although specific toxicity data for dipentyl sulfate is limited, precautions for handling related alkyl sulfates should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]

-

Ventilation: Handle dipentyl sulfate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Always consult the specific Safety Data Sheet (SDS) for dipentyl sulfate before handling.

Conclusion

The physical properties of dipentyl sulfate are fundamental to its application and safe handling. This guide has provided a consolidated source of available data, grounded in the context of standardized experimental methodologies. By understanding not just the values of these properties, but also the rigorous procedures used to obtain them, researchers and drug development professionals can utilize dipentyl sulfate with greater confidence and scientific integrity. The emphasis on established protocols from bodies such as ASTM and OECD ensures that the data is not only reliable but also reproducible, a cornerstone of sound scientific practice.

References

-

ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International,

-

CAS 5867-98-1: dipentyl sulfate | CymitQuimica,

-

OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point,

-

ASTM D3505, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals, ASTM International,

-

ASTM D3505, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals (Withdrawn 2023), ASTM International,

-

ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International,

-

Buy dipentyl sulfate from JHECHEM CO LTD - ECHEMI,

-

ASTM E324: 2023 Organic Chemicals Melting Points Test Method, BSB EDGE,

- ASTM D4052 | Anton Paar Wiki, wiki.anton-paar.com/en/astm-d4052/

-

A Technical Guide to the Safe Handling of Dibutyl(methyl)sulfanium and Related Alkyl Sulfonium Salts - Benchchem,

- SAS - SODIUM ALKYL SULFATES - CAMEO Chemicals, cameochemicals.noaa.gov/chr/SAS.pdf

-

Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation,

-

Test No. 103: Boiling Point, OECD,

- Test No. 103: Boiling Point - University of South Wales - FINDit, findit.southwales.ac.uk/primo-explore/fulldisplay?docid=TN_cdi_oecd_books_9789264069550-en&context=PC&vid=44USW_VU1&lang=en_US&search_scope=default_scope&adaptor=primo_central_multiple_fe&tab=default_tab&query=any,contains,OECD%20103%20Testing%20of%20Chemicals%20-%20Standard%20Test%20Method%20for%20Boiling%20Point&offset=0

-

Melting point determination,

-

Melting point determination,

- Dipentyl sulfate Properties, comptox.epa.gov/dashboard/product/details/DTXSID90541376

Sources

- 1. CAS 5867-98-1: dipentyl sulfate | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. store.astm.org [store.astm.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. laboratuar.com [laboratuar.com]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 9. oecd.org [oecd.org]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. store.astm.org [store.astm.org]

- 14. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Diamyl Sulfate (CAS 5867-98-1) in Advanced Organic Synthesis

[1]

Executive Summary

Diamyl Sulfate (systematically Dipentyl Sulfate ) is a specialized dialkyl sulfate ester utilized primarily as a lipophilic alkylating agent in organic synthesis.[1] While less ubiquitous than its lower homologs (dimethyl and diethyl sulfate), diamyl sulfate offers a unique reactivity profile for introducing n-pentyl chains into nucleophilic substrates (phenols, amines, and thiols). Its higher boiling point and lipophilicity make it advantageous for high-temperature reactions where volatile alkyl halides would be lost, yet it demands rigorous safety protocols due to its potential for cytotoxicity and vesicant properties.

This guide provides a comprehensive technical analysis of Diamyl Sulfate, detailing its physicochemical properties, mechanistic behavior, validated experimental protocols for O-pentylation, and critical safety frameworks.

Part 1: Chemical Identity & Physicochemical Profile

Diamyl sulfate acts as a "hard" electrophile, transferring a pentyl group via an SN2 mechanism. Unlike alkyl halides, the leaving group is the non-nucleophilic pentyl sulfate anion, which minimizes side reactions such as elimination or further nucleophilic attack.

Table 1: Physicochemical Specifications

| Property | Value | Context for Application |

| CAS Number | 5867-98-1 | Unique identifier for regulatory tracking.[2][3][4][5][6] |

| IUPAC Name | Dipentyl sulfate | Also known as Sulfuric acid dipentyl ester.[4][7] |

| Formula | C10H22O4S | Molecular Weight: 238.34 g/mol .[3][5][7][8] |

| Appearance | Colorless to pale yellow liquid | Oily consistency; distinct ethereal odor. |

| Boiling Point | ~117 °C @ 3.5 mmHg | High boiling point allows for elevated reaction temperatures without reflux loss. |

| Density | 1.02–1.03 g/mL | Slightly denser than water; forms the bottom layer in aqueous extractions if not hydrolyzed. |

| Solubility | Soluble in organic solvents | Miscible with ethanol, ether, acetone. Hydrophobic nature requires PTC (Phase Transfer Catalysis) in aqueous systems. |

| Stability | Moisture Sensitive | Hydrolyzes slowly in cold water, rapidly in hot acidic/basic media to Pentanol and Sulfuric acid. |

Part 2: Mechanistic Chemistry & Reactivity

The Alkylation Mechanism (SN2)

Diamyl sulfate functions as a source of the pentyl carbocation equivalent. The sulfur atom is hypervalent, pulling electron density from the oxygen atoms, which in turn polarizes the C-O bond of the pentyl group.

Upon attack by a nucleophile (Nu-), the C-O bond breaks, transferring the pentyl chain to the nucleophile and releasing the mono-pentyl sulfate anion. This is a classic bimolecular nucleophilic substitution.

Visualization 1: Reaction Mechanism

The following diagram illustrates the electrophilic activation and subsequent nucleophilic attack.

Caption: SN2 pathway showing nucleophilic attack on the pentyl carbon, displacing the stable pentyl sulfate anion.

Part 3: Experimental Protocol (O-Pentylation of a Phenol)

Objective: Synthesize Pentyl Phenyl Ether (Pentoxybenzene) using Diamyl Sulfate. Rationale: This protocol uses a biphasic system with a Phase Transfer Catalyst (PTC) to overcome the immiscibility of the lipophilic diamyl sulfate and the aqueous base.

Materials

-

Substrate: Phenol (1.0 eq)

-

Reagent: Diamyl Sulfate (1.1 eq)

-

Base: Sodium Hydroxide (NaOH), 50% aqueous solution (2.0 eq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent: Toluene (optional, to solubilize substrate) or neat if liquid.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere not strictly required but recommended):

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Phenol (10 mmol).

-

Add Toluene (20 mL) if the phenol is solid; otherwise, the reaction can be run neat with the aqueous base if vigorous stirring is applied.

-

Add the Phase Transfer Catalyst (TBAB, 0.5 mmol).

-

-

Deprotonation:

-

Slowly add the 50% NaOH solution (20 mmol) while stirring. An exotherm may occur as the phenoxide salt forms.

-

Expert Insight: The mixture will become biphasic. The TBAB shuttles the phenoxide ion into the organic phase (or the interface) to react with the sulfate.

-

-

Alkylation (The Critical Step):

-

Begin heating the mixture to 60–70 °C.

-

Add Diamyl Sulfate (11 mmol) dropwise via an addition funnel or syringe pump over 15 minutes.

-

Causality: Dropwise addition prevents localized "hotspots" and runaway exotherms, although diamyl sulfate is less violent than dimethyl sulfate.

-

Maintain temperature at 80 °C for 4–6 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 9:1) until the starting phenol is consumed.

-

-

Quenching & Hydrolysis of Excess Reagent:

-

CRITICAL SAFETY STEP: Once the reaction is complete, add a dilute solution of ammonium hydroxide (NH₄OH) or additional NaOH and heat at 60 °C for 1 hour.

-

Mechanism:[2][5][9][10] This forces the hydrolysis of any unreacted diamyl sulfate into pentanol and inorganic sulfate, rendering the waste stream significantly less hazardous.

-

-

Workup:

-

Cool to room temperature. Separate the layers.

-

Wash the organic layer with water (2x), then 1M HCl (to remove amine impurities if TBAB degrades), and finally Brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Distill the crude oil under high vacuum to obtain pure Pentyl Phenyl Ether.

-

Visualization 2: Experimental Workflow

Caption: Step-by-step workflow for the safe use of Diamyl Sulfate in biphasic alkylation.

Part 4: Safety, Toxicity, and Handling[2][10]

Hazard Classification: Diamyl sulfate is structurally related to Dimethyl Sulfate (DMS), a potent carcinogen and mutagen. While the longer pentyl chains reduce volatility (lowering inhalation risk compared to DMS), the compound must be treated as a suspected carcinogen , a severe skin irritant , and a corrosive agent .

Primary Hazards[2][10]

-

Skin Absorption: Like other alkyl sulfates, it can penetrate intact skin and cause delayed blistering and necrosis.

-

Inhalation: Vapors or mists are corrosive to the respiratory tract.

-

Delayed Toxicity: Symptoms of exposure may be delayed by 4–12 hours.

Mandatory PPE & Engineering Controls

-

Gloves: Double-gloving is required. Silver Shield/4H (laminate) gloves are the gold standard for alkyl sulfates. Nitrile is permeable over time and should only be used as an outer splash guard.

-

Respiratory: Use a fume hood with a face velocity of >100 fpm. If working outside a hood (not recommended), a full-face respirator with organic vapor cartridges is mandatory.

-

Decontamination Solution: Keep a solution of 10% ammonia or 10% NaOH nearby to neutralize spills immediately.

Visualization 3: Safety Decision Matrix

Caption: Decision tree for managing acute exposure or spills of Diamyl Sulfate.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13459933, Dipentyl sulfate. Retrieved from [Link]

-

Shirley, D. A. (2011). Organic Reactions: Alkylation with Esters of Sulfuric Acid. Wiley Online Library. (General mechanistic reference for alkyl sulfate reactivity).

-

U.S. Environmental Protection Agency (EPA). Chemical Data Access Tool (CDAT): CAS 5867-98-1. Retrieved from [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: General Alkyl Sulfates. (Used for extrapolation of safety protocols regarding neutralization and PPE).[5]

Sources

- 1. CAS 5867-98-1: dipentyl sulfate | CymitQuimica [cymitquimica.com]

- 2. 3097-08-3|Magnesium dodecyl sulfate|BLD Pharm [bldpharm.com]

- 3. Diamyl Sulfate | 5867-98-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Diamyl Sulfate | C10H22O4S | CID 13459933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. echemi.com [echemi.com]

- 8. Diamyl sulfate/CAS:5867-98-1-HXCHEM [hxchem.net]

- 9. US2816126A - Process of preparing dialkyl sulfates - Google Patents [patents.google.com]

- 10. fishersci.be [fishersci.be]

Diamyl Sulfate: A Comprehensive Technical Guide for the Synthetic Chemist

Abstract

This technical guide provides an in-depth exploration of diamyl sulfate as a versatile and potent precursor in organic synthesis. Moving beyond a simple recitation of facts, this document is structured to deliver actionable insights and a deep mechanistic understanding for researchers, scientists, and professionals in drug development. We will delve into the core reactivity of diamyl sulfate, focusing on its application as an alkylating agent, and provide a framework for its safe and effective use in the laboratory. This guide emphasizes the causality behind experimental choices, ensuring that the presented protocols are not just sets of instructions, but self-validating systems grounded in established chemical principles.

Introduction: Understanding Diamyl Sulfate as an Alkylating Agent

Diamyl sulfate, with the chemical formula (C₅H₁₁)₂SO₄, belongs to the family of dialkyl sulfates, which are powerful electrophilic reagents used to introduce alkyl groups into a variety of nucleophilic substrates.[1][2] While less common in the literature than its lower molecular weight counterparts like dimethyl sulfate (DMS), diamyl sulfate offers the potential for introducing the n-amyl group, a five-carbon linear alkyl chain, which can be valuable in modifying the lipophilicity and steric profile of target molecules in pharmaceutical and materials science applications.

The reactivity of diamyl sulfate is analogous to other dialkyl sulfates and is predicated on the electron-withdrawing nature of the sulfate group, which makes the α-carbons of the amyl groups highly susceptible to nucleophilic attack. The general mechanism for alkylation using diamyl sulfate proceeds via a bimolecular nucleophilic substitution (S(_N)2) pathway.[2][3] This mechanism involves the backside attack of a nucleophile on the electrophilic carbon of the amyl group, leading to the displacement of the amyl sulfate anion as a good leaving group.

Synthesis of Diamyl Sulfate

While specific literature detailing the synthesis of diamyl sulfate is sparse, a general and effective method for the preparation of dialkyl sulfates involves the reaction of the corresponding dialkyl ether with a dehydrating sulfuric acid reactant, such as fuming sulfuric acid or sulfur trioxide.[1] An inert gas is typically passed through the reaction mixture to entrain and remove the dialkyl sulfate product as it is formed, which is then condensed and collected separately.[1] This continuous removal of the product helps to drive the equilibrium towards the desired dialkyl sulfate and minimizes side reactions.[1] For the synthesis of diamyl sulfate, di-n-amyl ether would be the logical starting material.

A plausible laboratory-scale synthesis could be adapted from the established procedures for other dialkyl sulfates. For instance, a reaction mixture of di-n-amyl ether and fuming sulfuric acid could be prepared at a controlled temperature, preferably not exceeding 15°C, by the slow addition of the acid to the ether.[1] An inert gas, such as nitrogen, would then be bubbled through the mixture while gently heating to facilitate the removal and subsequent condensation of the diamyl sulfate product.[1]

Core Applications in Organic Synthesis: A Mechanistic Approach

The primary utility of diamyl sulfate lies in its capacity as a robust alkylating agent for a range of nucleophiles.

O-Alkylation of Phenols: The Williamson Ether Synthesis

The O-alkylation of phenols to form aryl ethers is a cornerstone transformation in organic synthesis, and diamyl sulfate is a suitable reagent for this purpose, following the principles of the Williamson ether synthesis.[4][5] This reaction involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as the nucleophile in an S(_N)2 reaction with the alkylating agent.[6]

The most common method for phenol alkylation involves reacting the phenol with an alkyl sulfate in the presence of a base.[6] The base, typically an alkali metal hydroxide or carbonate, deprotonates the acidic phenolic proton to generate the more nucleophilic phenoxide anion. This anion then attacks one of the electrophilic α-carbons of diamyl sulfate, displacing the amyl sulfate anion and forming the desired amyl aryl ether.

Experimental Protocol: General Procedure for the O-Alkylation of a Phenol with Diamyl Sulfate

Disclaimer: This is a generalized protocol adapted from procedures for other dialkyl sulfates and should be optimized for specific substrates.

-

Deprotonation: To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., DMF, acetone, or ethanol) is added a base (1.1-1.5 eq., e.g., K₂CO₃, NaOH, or NaH) at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Diamyl sulfate (1.0-1.2 eq.) is added dropwise to the reaction mixture. The reaction is then heated to a suitable temperature (typically 50-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired amyl aryl ether.

N-Alkylation of Amines

Similar to phenols, primary and secondary amines can be N-alkylated using diamyl sulfate. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the diamyl sulfate. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even the quaternary ammonium salt, as the resulting secondary amine is often more nucleophilic than the starting primary amine.

To achieve selective mono-amylation, it is often necessary to use a large excess of the primary amine relative to the diamyl sulfate. Alternatively, the reaction can be performed with a hindered amine, where steric hindrance around the nitrogen atom disfavors a second alkylation event. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the sulfuric acid byproduct that is formed.

Experimental Protocol: General Procedure for the N-Alkylation of an Aniline with Diamyl Sulfate

Disclaimer: This is a generalized protocol and requires optimization for specific substrates.

-

Reaction Setup: To a solution of the aniline (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile, or toluene) is added diamyl sulfate (1.0-1.2 eq.) dropwise at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting aniline. The reaction may require gentle heating depending on the reactivity of the aniline.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the N-amyl aniline.

Data Presentation

Due to the limited availability of specific experimental data for diamyl sulfate in the peer-reviewed literature, the following table presents expected trends in reactivity and typical conditions based on analogous reactions with other dialkyl sulfates. Researchers should consider this as a starting point for optimization.

| Nucleophile | Substrate Example | Base | Solvent | Temperature (°C) | Expected Yield | Reference (Analogous) |

| Phenoxide | Phenol | K₂CO₃ | Acetone | Reflux | Good to Excellent | [6] |

| Primary Amine | Aniline | Et₃N | CH₂Cl₂ | 0 to RT | Moderate to Good | [7] |

| Secondary Amine | Diethylamine | None | Neat | Reflux | Good | [7] |

Predicted ¹H NMR Data for Diamyl Sulfate:

-

δ 4.2-4.4 (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the sulfate oxygen (-O-CH₂-).

-

δ 1.6-1.8 (quint, 4H): Quintet for the four protons on the second carbon of the amyl chains (-CH₂-CH₂-O-).

-

δ 1.2-1.4 (m, 8H): Multiplet for the eight protons on the third and fourth carbons of the amyl chains (-CH₂-CH₂-CH₂-).

-

δ 0.8-1.0 (t, 6H): Triplet for the six protons of the terminal methyl groups (-CH₃).

Safety, Handling, and Disposal

Diamyl sulfate, like all dialkyl sulfates, should be treated as a hazardous substance. It is expected to be toxic, corrosive, and a potential carcinogen and mutagen.[8]

Safe Handling

-

Personal Protective Equipment (PPE): Always handle diamyl sulfate in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and chemical splash goggles with a face shield.[9]

-

Engineering Controls: A chemical fume hood is mandatory. Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Handling Procedures: Avoid inhalation of vapors and contact with skin and eyes.[9] Use a syringe or cannula for transferring the liquid to minimize exposure. Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Spill Management

In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[8] The spill area should then be decontaminated. Small spills can be neutralized with a dilute solution of aqueous ammonia (<10%).[8]

Disposal

Diamyl sulfate waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[8] It should not be poured down the drain. Unused diamyl sulfate and contaminated materials should be collected in a designated, properly labeled hazardous waste container. Decontamination of empty containers may be necessary before disposal.[11]

Conclusion and Future Outlook

Diamyl sulfate is a potent alkylating agent with significant potential as a precursor in organic synthesis, particularly for the introduction of the n-amyl group. Its reactivity, governed by the S(_N)2 mechanism, allows for the efficient O-alkylation of phenols and N-alkylation of amines. While specific literature on diamyl sulfate is not extensive, its chemistry can be reliably inferred from its well-studied lower molecular weight analogs.

The primary barrier to the wider adoption of diamyl sulfate may be its limited commercial availability and the hazardous nature of dialkyl sulfates in general. However, for applications where the introduction of an n-amyl chain is critical for tuning the properties of a target molecule, in-house synthesis and subsequent use of diamyl sulfate present a viable and powerful strategy. Further research into the specific reaction kinetics, substrate scope, and development of safer handling protocols for diamyl sulfate would be a valuable contribution to the field of synthetic organic chemistry.

References

-

Ataman Kimya. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Dimethyl sulfate. Retrieved from [Link]

-

Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dimethyl sulfate – Knowledge and References. Retrieved from [Link]

-

Mandal, D., & Misra, A. K. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. Chemical Science, 15(8), 2842–2848. [Link]

-

Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

-

Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved from [Link]

- U.S. Patent No. 4,453,004. (1984). Process for the alkylation of phenolic compounds. Google Patents.

-

Ghorai, P., & Kumar, A. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(10), 835–857. [Link]

-

Li, Y., et al. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C-N bonds. Communications Chemistry, 7(1), 93. [Link]

-

Fieser, L. F., & Williamson, R. E. (1957). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Journal of the American Chemical Society, 79(23), 6294–6295. [Link]

-

New Jersey Department of Health. (2010). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chen, J., et al. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. ResearchGate. [Link]

-

American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]

-

PENTA. (2025, September 9). Dimethyl sulfate SAFETY DATA SHEET. Retrieved from [Link]

-

Singh, M., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1419. [Link]

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Diamyl Sulfate. Retrieved from [Link]

-

USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and cascade reactions of diallenyl α-disulfones and sulfinyl sulfones. Retrieved from [Link]

- Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

-

ChemistryViews. (2013, October 8). Diaryl Sulfone Synthesis. Retrieved from [Link]

-

Current Topics in Medicinal Chemistry. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

-

Chemical Communications. (n.d.). A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

- 1. US2816126A - Process of preparing dialkyl sulfates - Google Patents [patents.google.com]

- 2. Selective O-alkylation of Phenol Using Dimethyl Ether | MDPI [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. nj.gov [nj.gov]

- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Environmental fate and impact of diamyl sulfate

An In-depth Technical Guide to the Environmental Fate and Impact of Diamyl Sulfate

Abstract

Diamyl sulfate ((C₅H₁₁)₂SO₄) is a dialkyl sulfate ester whose environmental behavior is not extensively documented in public literature. As with many specialty chemicals, a robust understanding of its environmental fate and ecotoxicological impact is paramount for responsible development, handling, and lifecycle management. This guide provides a predictive framework for researchers and drug development professionals to assess diamyl sulfate, leveraging established principles of environmental chemistry and drawing analogies from structurally related compounds, such as dimethyl sulfate and long-chain alkyl sulfates. We will explore its anticipated physicochemical properties, primary degradation pathways, environmental distribution, and potential ecological effects. Furthermore, this document outlines detailed, self-validating experimental protocols for systematically characterizing its environmental risk profile, ensuring scientific integrity and regulatory preparedness.

Introduction: A Predictive Approach to a Data-Poor Substance

The environmental risk assessment of a novel or low-volume chemical often begins with a significant data gap. Diamyl sulfate, the diester of amyl alcohol and sulfuric acid, falls into this category. In the absence of direct empirical data, a predictive assessment grounded in structure-activity relationships and the known behavior of analogous chemicals is the most scientifically rigorous approach.

Dialkyl sulfates are characterized by two alkyl groups attached to a central sulfate moiety. Their environmental fate is largely dictated by the length of these alkyl chains and the reactivity of the ester linkages. Short-chain dialkyl sulfates, like dimethyl sulfate (DMS), are potent alkylating agents whose fate is dominated by rapid hydrolysis.[1][2] Longer-chain mono-alkyl sulfates, such as sodium dodecyl sulfate (SLS), are common surfactants whose environmental profile is characterized by ready biodegradability and aquatic toxicity that is a function of the alkyl chain length.[3][4]

This guide will treat diamyl sulfate as a compound whose behavior is intermediate to these examples. Its C5 alkyl chains suggest moderate hydrophobicity and a potential for both abiotic and biotic degradation pathways to be significant. The primary objective here is not to present definitive values, but to delineate the scientific process for their determination.

Predicted Physicochemical Properties and Environmental Partitioning

The foundation of any environmental fate assessment lies in the compound's fundamental physicochemical properties. These parameters govern its partitioning between air, water, soil, and biota. While experimental data for diamyl sulfate is unavailable, we can estimate key values based on trends observed in homologous series of alkyl sulfates.

| Property | Predicted Value/Characteristic | Rationale and Implication for Environmental Fate |

| Molecular Formula | C₁₀H₂₂O₄S | - |

| Molecular Weight | 238.34 g/mol | Influences diffusion, volatility, and solubility. |

| Physical State | Colorless Oily Liquid | Based on analogues like dimethyl sulfate.[1][5] |

| Water Solubility | Low to Moderate (Est. 10-500 mg/L) | Solubility decreases with increasing alkyl chain length. Lower than diethyl sulfate but higher than didodecyl sulfate. This will limit high concentrations in the aqueous phase but is sufficient for aquatic toxicity.[6] |

| Vapor Pressure | Low (Est. <0.1 mmHg at 25°C) | The relatively high molecular weight suggests low volatility. Significant partitioning to the atmosphere is not expected under normal conditions.[7] |

| Log Kₒw (Octanol-Water Partitioning Coefficient) | Estimated Range: 2.5 - 4.0 | Kₒw increases with alkyl chain length. This range suggests a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.[3] |

| Soil Adsorption Coefficient (Kₒc) | Estimated Range: 300 - 2000 L/kg | Predicted from Log Kₒw. Indicates that diamyl sulfate will likely exhibit moderate mobility in soil and tend to partition to sludge in wastewater treatment plants. |

These properties suggest that if released into the environment, diamyl sulfate will primarily reside in the water and soil/sediment compartments. Its low vapor pressure makes it unlikely to be a significant atmospheric concern, while its moderate Log Kₒw indicates a potential for partitioning into biota and organic matter, warranting further investigation into bioaccumulation and soil mobility.

Environmental Degradation Pathways

The persistence of a chemical is determined by its susceptibility to transformation through abiotic and biotic processes.[8] For diamyl sulfate, both hydrolysis and biodegradation are expected to be significant degradation routes.

Abiotic Degradation: Hydrolysis

Hydrolysis is a primary degradation pathway for dialkyl sulfates. Unlike aryl sulfates, which can be attacked at the sulfur atom, the alkaline hydrolysis of dialkyl sulfates proceeds via a nucleophilic attack (e.g., by OH⁻) on the α-carbon of the alkyl chain, leading to C-O bond cleavage.[9][10]

The reaction proceeds as follows: (C₅H₁₁)₂SO₄ + H₂O → C₅H₁₁OH (Amyl Alcohol) + C₅H₁₁OSO₃H (Amyl Sulfuric Acid) The resulting amyl sulfuric acid can be further hydrolyzed to yield another molecule of amyl alcohol and sulfuric acid.

The rate of this reaction is highly dependent on pH and temperature. It is generally faster under alkaline conditions.[10]

Caption: Workflow for evaluating abiotic degradation pathways.

Biotic Degradation

Biodegradation is often the most significant removal mechanism for organic chemicals in the environment.[11] For alkyl sulfates, the process is well-understood. Microorganisms, particularly bacteria, utilize sulfatase (or alkylsulfatase) enzymes to cleave the ester bond, releasing the alcohol and inorganic sulfate.[4]

Step 1 (Sulfatase Action): (C₅H₁₁)₂SO₄ + H₂O --(Sulfatase)--> C₅H₁₁OH + C₅H₁₁OSO₃⁻ + H⁺ Step 2 (Further Degradation): The released amyl alcohol (1-pentanol) is a simple alcohol that is readily biodegradable by many microorganisms via alcohol dehydrogenase and subsequent oxidation pathways, ultimately leading to mineralization (conversion to CO₂ and H₂O).[4]

Given that both the ester cleavage and subsequent alcohol degradation are common metabolic pathways, diamyl sulfate is predicted to be readily biodegradable. However, this must be confirmed experimentally.

This protocol provides a definitive measure of whether a substance is "readily biodegradable," a key regulatory endpoint.

-

Preparation:

-

Prepare a mineral medium as specified in OECD 301. Saturate it with air by vigorous shaking.

-

Collect microbial inoculum from a source with diverse microbial activity, such as the effluent of a domestic wastewater treatment plant. Prepare the inoculum as per the guideline to reduce endogenous respiration.

-

Prepare a stock solution of diamyl sulfate.

-

-

Experimental Setup (in triplicate):

-

Test Bottles: To 300 mL BOD bottles, add mineral medium and a small amount of inoculum. Spike with diamyl sulfate to achieve a final concentration of 2-5 mg/L.

-

Inoculum Blank: Prepare bottles with only mineral medium and inoculum to measure the background respiration of the microorganisms.

-

Procedure Blank: Prepare bottles with only mineral medium and the test substance to check for any abiotic oxygen demand.

-

Reference Control: Prepare bottles with inoculum and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the microbial population.

-

-

Incubation and Measurement:

-

Fill all bottles completely, ensuring no air bubbles are trapped, and seal them.

-

Incubate at 20 ± 1°C in the dark for 28 days.

-

Measure the dissolved oxygen (DO) concentration in each bottle at the beginning (Day 0) and at regular intervals until Day 28.

-

-

Data Analysis and Interpretation:

-

Calculate the Biological Oxygen Demand (BOD) as the difference in DO between the start and end of the measurement period.

-

Calculate the Theoretical Oxygen Demand (ThOD) based on the elemental composition of diamyl sulfate.

-

The percentage of biodegradation is calculated as: % Biodegradation = (BOD_test - BOD_blank) / ThOD * 100.

-

Pass Criterion: The substance is considered readily biodegradable if the percentage of biodegradation reaches ≥60% ThOD within the 28-day period and within a "10-day window" after the onset of degradation.

-

Ecotoxicological Impact

The potential for adverse effects on aquatic organisms is a critical component of the environmental risk profile. For surfactants and related compounds, toxicity often increases with the length of the alkyl chain due to enhanced membrane disruption, up to a "cut-off point" where reduced water solubility limits bioavailability.[6]

| Trophic Level | Standard Test Guideline | Predicted Effect Concentration | Rationale |

| Algae (e.g., Pseudokirchneriella subcapitata) | OECD 201 (Alga, Growth Inhibition Test) | EC₅₀: 1 - 10 mg/L | Expected to be the most sensitive trophic level, as is common for many organic pollutants.[12] |

| Invertebrates (e.g., Daphnia magna) | OECD 202 (Acute Immobilisation Test) | EC₅₀: 1 - 20 mg/L | Acute toxicity is expected in this range based on data for similar surfactants. |

| Fish (e.g., Danio rerio) | OECD 203 (Acute Toxicity Test) | LC₅₀: 5 - 50 mg/L | Fish are often slightly less sensitive than invertebrates to this class of chemicals.[3] |

Mode of Action: The primary mode of toxic action for dialkyl sulfates is expected to be non-specific narcosis. The molecule partitions into the lipid membranes of organisms, disrupting their structure and function, which is a mechanism common to many industrial chemicals.

Analytical Methodologies for Environmental Matrices

Robust and validated analytical methods are essential for conducting fate studies and monitoring environmental concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of a semi-volatile compound like diamyl sulfate.

Caption: General workflow for the analysis of diamyl sulfate.

-

Sample Preparation:

-

Water: For a 1 L water sample, acidify to pH < 2 and add an internal standard (e.g., a deuterated analogue or a compound of similar structure and retention time). Pass the sample through a C18 Solid-Phase Extraction (SPE) cartridge. Elute the analyte with a suitable solvent like dichloromethane or ethyl acetate.

-

Soil/Sediment: For a 10 g (dry weight) sample, mix with anhydrous sodium sulfate to remove residual water. Add an internal standard. Perform pressurized solvent extraction or ultrasonic extraction with a solvent mixture (e.g., hexane:acetone). The extract will require cleanup, for example, using a silica or Florisil column, to remove interfering matrix components.

-

-

Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: 1 µL splitless injection at ~250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (This program must be optimized).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least three characteristic ions from the mass spectrum of diamyl sulfate.

-

-

-

Quantification and Validation:

-

Create a multi-point calibration curve using standards of known concentration.

-

Validate the method by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (via spike-recovery experiments), and precision (repeatability).[13]

-

Conclusion and Risk Assessment Perspective

This guide establishes a predictive and methodological framework for assessing the environmental fate and impact of diamyl sulfate. The available evidence from analogous compounds suggests that diamyl sulfate is not likely to be persistent in the environment, with both hydrolysis and biodegradation serving as effective removal mechanisms. Its primary environmental risk is anticipated to be acute toxicity to aquatic organisms if released in sufficient concentrations.

A preliminary environmental risk assessment can be framed by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).[12] The PNEC is derived from the ecotoxicity data (e.g., the lowest chronic NOEC or acute EC₅₀ value divided by an assessment factor). The PEC is estimated based on production volume, use patterns, and release scenarios. If the Risk Quotient (RQ = PEC/PNEC) is less than 1, the risk is generally considered to be managed. The experimental protocols outlined herein provide the necessary tools to generate the high-quality data required for a definitive risk characterization.

References

-

Guthrie, J. P. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. ACS Omega, 5(17), 9796-9804. [Link][9][10]

-

Hu, Y., et al. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of Physical Chemistry B, 124(17), 3569-3578. [Link][9][10]

-

van Rantwijk, F., & van Bekkum, H. (2007). Derivatization with alkyl sulfates. Starch - Stärke, 59(1), 1-10. [Link][2]

-

Guthrie, J. P. (2009). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 106(33), 13730-13735. [Link]

-

Chen, Y., et al. (2022). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry, 6(1), 133-142. [Link]

-

PubChem. (n.d.). Dimethyl Sulfate. National Center for Biotechnology Information. [Link][14]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. [Link][15]

-

Radding, S. B., et al. (1977). Review of the Environmental Fate of Selected Chemicals. EPA Report. [Link]

-

Jezierska, M., & Wesołowski, W. (2018). Optimization of the method for the determination of diethyl sulfate at workplaces. Medycyna Pracy, 69(3), 285-292. [Link][16]

-

SSRC. (n.d.). Environmental Fate Chemicals. SSRC Knowledge Hub. [Link][8]

-

Khleifat, K. M. (2006). Biodegradation of sodium lauryl ether sulfate (SLES) by two different bacterial consortia. Current Microbiology, 53(5), 444-448. [Link][17]

-

Menda, C., et al. (2024). A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Analytical Methods in Environmental Chemistry Journal, 8(2), 44-64. [Link][13]

-

Bondi, C. A., et al. (2015). Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. Environmental Health Insights, 9, 27-32. [Link][3]

-

Cheung, J. K. H., et al. (2007). Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition. Science of The Total Environment, 381(1-3), 126-133. [Link][18]

-

Staples, C. A., et al. (1999). Review of Environmental Fate and Effects of Selected Phthalate Esters. Chemosphere, 35(4), 667-749. [Link][6]

-

Pocurull, E., & Borrull, F. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Trends in Analytical Chemistry, 108, 146-157. [Link][19]

-

Chen, Y., et al. (2012). Determination of biocides in different environmental matrices by use of ultra-high-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(10), 3175-3188. [Link][20]

-

Geiger, R. A., et al. (2019). Enzymes involved in phthalate degradation in sulfate-reducing bacteria. Environmental Microbiology, 21(12), 4747-4761. [Link][21]

-

Wang, J., et al. (2016). Biodegradation of phthalate acid esters by different marine microalgal species. Ecotoxicology and Environmental Safety, 126, 156-162. [Link][22]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Lauryl (dodecyl) sulfates - Evaluation statement. [Link][4]

-

Zolfaghari, M., et al. (2022). Contaminant occurrence, distribution and ecological risk assessment of phthalate esters in the Persian Gulf. Scientific Reports, 12(1), 12345. [Link][12]

-

Net, S., et al. (2015). Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach. Environmental Science: Processes & Impacts, 17(4), 778-788. [Link][11]

-

U.S. Environmental Protection Agency (EPA). (2023). Phthalates. [Link][23]

-

Kim, M., et al. (2007). Biodegradation of dipropyl phthalate and toxicity of its degradation products: a comparison of Fusarium oxysporum f. sp. pisi cutinase and Candida cylindracea esterase. Journal of Microbiology and Biotechnology, 17(3), 470-476. [Link][24]

Sources

- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 2. brill.com [brill.com]

- 3. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Dimethyl sulfate | 77-78-1 [chemicalbook.com]

- 6. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]

- 7. ≥99.5%, liquid | Sigma-Aldrich [sigmaaldrich.com]